1-(3-Bromopropoxy)-4-chlorobenzene
Overview
Description
1-(3-Bromopropoxy)-4-chlorobenzene is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solubility and Purification
1-(3-Bromopropoxy)-4-chlorobenzene is a significant intermediate in the production of omoconazole nitrate. Its solubilities in various aqueous ethanol solutions have been studied, revealing that the solubility increases with temperature. This information is critical for its purification by crystallization, a process enhanced by understanding its solubility behavior in different solvents and temperatures (Jiang et al., 2013).
Chemical Reactions and Intermediacy
The compound serves as an intermediary in various chemical reactions. For instance, its involvement in the formation of polyhalogenoaromatic compounds, particularly in the context of reactions with magnesium, has been explored. This sheds light on the compound's role in complex chemical pathways, such as electron transfer and nucleophilic displacement reactions (Wakefield, Whitten, & Farley, 1982).
Environmental and Biological Interactions
While the specific research on this compound's environmental and biological interactions is limited, studies on related chlorobenzene compounds provide insights into their potential impact. For instance, the effects of chlorinated benzenes on foreign organic compound metabolism in rats suggest possible metabolic pathways and interactions that could be relevant to this compound (Carlson & Tardiff, 1976).
Photophysical and Photochemical Properties
The study of dissociative electron attachment to similar chlorobenzene compounds, such as 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, can inform about the photophysical and photochemical properties of this compound. This includes understanding how temperature influences these processes and their potential applications in fields like material science (Mahmoodi-Darian et al., 2010).
Catalytic Processes
The catalytic conversion of chlorobenzene over various catalysts, including metal phosphates and sulfates, provides insights into potential catalytic processes involving this compound. These studies can inform on how the compound might behave in different catalytic environments, which is useful for industrial applications (Takita et al., 2006).
Synthesis and Characterization
Studies focusing on the synthesis of various benzene derivatives, including those related to this compound, offer valuable information on synthetic pathways and the characterization of similar compounds. This information can be utilized in the development of new synthetic methods and products (Liu, Li, Lu, & Miao, 2008).
Safety and Hazards
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEAVDHTWIVBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279094 | |
Record name | 1-(3-Bromo-propoxy)-4-chloro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27983-04-6 | |
Record name | 27983-04-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Bromo-propoxy)-4-chloro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1-(3-Bromopropoxy)-4-chlorobenzene and what type of intermolecular interactions are present?
A1: The crystal structure of this compound reveals that the chlorine atom is slightly out of plane from the aromatic ring by 0.072 Å []. The crystal structure is stabilized by π-π interactions between neighboring phenyl rings with a centroid-centroid distance of 3.699 Å. Additionally, C-H⋯π interactions between a methylene group and the chlorophenyl ring further contribute to the stability of the crystal structure [].
Q2: Has the solubility of this compound been investigated in any solvent systems?
A2: Yes, the solubility of this compound has been experimentally determined in aqueous ethanol mixtures at temperatures ranging from 273.15 to 303.15 K [].
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